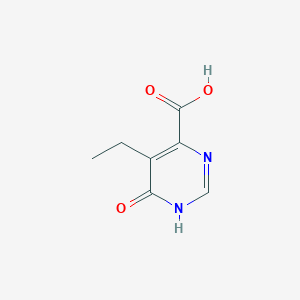5-Ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
CAS No.:
Cat. No.: VC15996693
Molecular Formula: C7H8N2O3
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H8N2O3 |
|---|---|
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 5-ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H8N2O3/c1-2-4-5(7(11)12)8-3-9-6(4)10/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |
| Standard InChI Key | JTULPICQOWOTGP-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=CNC1=O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a pyrimidine ring with a 6-oxo group at position 6 and a 4-carboxylic acid moiety. The ethyl substituent at position 5 enhances steric and electronic modulation, influencing reactivity and solubility. Key structural elements include:
-
Dihydropyrimidine core: Partially saturated ring system with alternating single and double bonds.
-
Oxo and carboxylic acid groups: Provide sites for nucleophilic substitution, hydrogen bonding, and metal coordination .
-
Ethyl side chain: Contributes to lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 168.15 g/mol | |
| IUPAC Name | 5-Ethyl-6-oxo-1H-pyrimidine-4-carboxylic acid | |
| Canonical SMILES | CCC1=C(N=CNC1=O)C(=O)O | |
| PubChem CID | 136313124 |
Synthesis and Preparation
Synthetic Pathways
While exact reaction conditions remain proprietary, synthesis typically involves multi-step strategies:
-
Cyclization: Formation of the pyrimidine core via condensation of urea derivatives with appropriate carbonyl compounds.
-
Functionalization: Introduction of the ethyl group at position 5 and the 4-carboxylic acid moiety through alkylation or carboxylation reactions.
-
Oxidation/Reduction: Control of the 6-oxo group to achieve the desired dihydropyrimidine configuration .
Table 2: Hypothetical Synthesis Stages
| Stage | Reagents/Conditions | Purpose |
|---|---|---|
| Core Formation | Urea, β-ketoester, acid catalyst | Pyrimidine ring assembly |
| Ethyl Group Introduction | Ethyl halide, nucleophilic substitution | Position 5 alkylation |
| Carboxylic Acid Installation | Oxidation of methyl ester | 4-Carboxylic acid generation |
Applications in Chemical and Pharmaceutical Research
Pharmaceutical Development
The compound serves as a scaffold for drug discovery due to its:
-
Metal-Chelating Capacity: The 6-oxo and 4-carboxylic acid groups enable coordination with magnesium or calcium ions, a property exploited in antiviral agents like raltegravir .
-
Reactivity in Nucleophilic Substitutions: Facilitates derivatization to generate analogs with enhanced bioactivity. For example, esterification or amidation at the carboxylic acid moiety modulates permeability and potency .
Table 3: Analogues and Biological Targets
Agrochemical Formulations
The compound’s structural similarity to pyrimidine-based herbicides suggests utility in:
-
Enzyme Inhibition: Targeting ATP-binding proteins or redox enzymes in pests.
-
Synergistic Combinations: Co-formulation with other herbicides to overcome resistance .
Research Findings and Unmet Challenges
Pharmacodynamic Insights
While direct pharmacological data on 5-ethyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is scarce, related analogues provide clues:
-
Metal Ion Chelation: Acid derivatives show stronger magnesium binding than esters, critical for inhibiting metalloenzymes like HIV-1 integrase .
-
Structural Rigidity: The dihydropyrimidine core restricts conformational flexibility, enhancing target specificity .
Table 4: Comparative Activity of Dihydropyrimidine Derivatives
Limitations and Future Directions
-
Toxicity Concerns: Limited cytotoxicity data necessitate in vitro and in vivo safety profiling.
-
Prodrug Potential: Ester derivatives (e.g., ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate) may serve as prodrugs, releasing the active acid metabolite .
-
Synthetic Optimization: Development of high-yield, scalable routes is critical for commercial viability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume